molecular formula C10H7N3O4S2 B2849046 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide CAS No. 852558-33-9

2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide

Cat. No.: B2849046
CAS No.: 852558-33-9
M. Wt: 297.3
InChI Key: STTCSAUYKTXBKI-UHFFFAOYSA-N
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Description

2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of both a carbamoyl group and a nitro group attached to the thiophene rings, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of thiophene derivatives followed by the introduction of the carbamoyl group through amide formation. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and reduce production costs while maintaining high purity standards. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino-thiophene derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid
  • N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-succinamic acid

Uniqueness

2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide stands out due to the specific arrangement of its functional groups, which can confer unique chemical and biological properties. Its combination of a nitro group and a carbamoyl group on the thiophene rings makes it distinct from other thiophene derivatives, potentially leading to different reactivity and applications.

Properties

IUPAC Name

2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4S2/c11-8(14)5-3-4-18-10(5)12-9(15)6-1-2-7(19-6)13(16)17/h1-4H,(H2,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTCSAUYKTXBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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